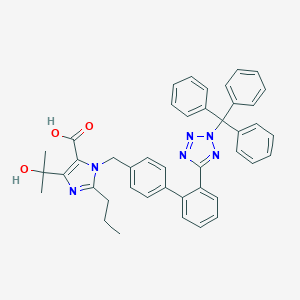

N2-Trityl Olmesartan Acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-47-49(46-40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUFJDFACFQQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H40N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Coupling Reaction

4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid alkyl ester is reacted with trityl biphenyl bromide in dimethyl acetamide (DMA) at 45–50°C using potassium carbonate as a base. This step avoids the high temperatures (60°C) used in prior art, minimizing side products like trityl ether derivatives.

Deesterification

The intermediate ester is hydrolyzed in situ using aqueous sodium hydroxide, maintaining the reaction mass at 40–45°C. This eliminates the need for isolation, as the product remains in solution.

Condensation with Dioxolene

The hydrolyzed product is directly treated with 4-halomethyl-5-methyl-2-oxo-1,3-dioxolene (X = Br or Cl) in DMA. The reaction is neutralized with acetic acid, precipitating trityl olmesartan medoxomil with >99% purity after crystallization from ethyl acetate/isopropyl acetate.

Table 1: Key Parameters of the One-Pot Synthesis

| Parameter | Detail |

|---|---|

| Solvent | Dimethyl acetamide (DMA) |

| Temperature Range | 40–50°C |

| Base | KCO, NaOH |

| Neutralizing Agent | Acetic acid |

| Yield | 97.6% (trityl intermediate) |

| Purity (HPLC) | >99% |

Hydrolysis-Based Preparation Method

An alternative route, disclosed in CN103588756A, focuses on hydrolyzing trityl olmesartan ethyl ester under anhydrous conditions. This method addresses impurities caused by water-mediated side reactions in earlier processes:

Hydrolysis in Mixed Solvents

Trityl olmesartan ethyl ester is treated with sodium hydroxide in a tetrahydrofuran (THF)/methanol mixture (5.5–7 mL/g substrate) at 10–20°C for 4–5 hours. The anhydrous environment suppresses hydrolysis of the trityl group, enhancing selectivity.

Acidification and Crystallization

The resultant sodium salt is acidified with hydrochloric acid at 10–20°C, yielding this compound with 95–98% purity. The use of THF improves substrate solubility, while methanol ensures alkali dissolution, creating a homogeneous reaction medium.

Table 2: Hydrolysis Method Conditions

| Parameter | Detail |

|---|---|

| Solvent | THF:Methanol (1:0.2–0.5) |

| Temperature | 10–20°C |

| Base | NaOH |

| Acid | HCl |

| Yield | 90–92% |

| Purity | 95–98% |

Solvent Systems and Reaction Conditions

Polar Aprotic Solvents

DMA’s high polarity and thermal stability make it ideal for facilitating coupling reactions at moderate temperatures (40–50°C). In contrast, THF in the hydrolysis method offers superior solubility for hydrophobic intermediates while miscible with alcohols for base dissolution.

Temperature Optimization

Lower temperatures (10–50°C) in both methods reduce degradation of heat-sensitive intermediates. For instance, the one-pot process avoids exothermic side reactions by maintaining temperatures below 50°C during condensation.

Purification and Isolation Techniques

Crystallization Strategies

The one-pot method employs antisolvent crystallization using isopropyl acetate and methanol to isolate trityl olmesartan medoxomil. This step removes residual DMA and inorganic salts, achieving >99% purity.

Filtration and Slurrying

Post-reaction filtrations at 0–5°C eliminate insoluble by-products like triphenylmethanol. Subsequent slurrying in water at 40–45°C further purifies the product by dissolving residual acids.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

The one-pot method excels in yield and purity but requires careful solvent recovery. The hydrolysis route offers simplicity but slightly lower yields due to neutralization losses.

Environmental and Industrial Considerations

Analyse Chemischer Reaktionen

Types of Reactions

N2-Trityl Olmesartan Acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

N2-Trityl Olmesartan Acid is crucial in the preparation of olmesartan medoxomil, which is recognized for its antihypertensive properties. The synthesis process typically involves several steps, including:

- Alkylation Reactions : The compound undergoes alkylation with various reagents to produce olmesartan derivatives. Studies indicate that the regioselectivity of alkylation can yield different isomers, which may affect the pharmacological properties of the final product .

- Purification Processes : The purification of this compound is vital for ensuring high purity levels in the final pharmaceutical product. Techniques such as recrystallization and chromatography are commonly employed to achieve this .

- Stability Studies : Research has shown that this compound exhibits stability under various conditions, making it a reliable intermediate for large-scale production .

Analytical Applications

This compound is also utilized in analytical method development and quality control (QC) processes within pharmaceutical manufacturing. Its applications include:

- Method Validation : The compound is used in analytical method validation (AMV) to ensure that the methods employed for testing olmesartan medoxomil meet regulatory standards .

- Quality Control : As an impurity standard, this compound assists in the QC of olmesartan products, helping to identify and quantify impurities that may arise during synthesis .

Therapeutic Innovations

Recent studies suggest potential new therapeutic applications for compounds related to this compound:

- Multi-functional Angiotensin Receptor Blockers (ARBs) : Research into bisartans, which incorporate structures akin to this compound, indicates they may possess enhanced binding affinities to angiotensin receptors compared to traditional ARBs. This could lead to improved efficacy in managing hypertension and related cardiovascular conditions .

- Zinc Protease Inhibition : Compounds derived from this compound may also act as inhibitors of zinc proteases such as ACE2, potentially offering therapeutic benefits in conditions like COVID-19 by modulating the renin-angiotensin system (RAS) .

A notable study demonstrated a novel synthetic route for olmesartan medoxomil using this compound as an intermediate. The researchers reported high yields and purity levels through optimized reaction conditions involving water-miscible organic solvents and careful pH control during alkylation processes .

Wirkmechanismus

The mechanism of action of N2-Trityl Olmesartan Acid involves its interaction with the renin-angiotensin system. The compound acts as an antagonist of the angiotensin II receptor, blocking the effects of angiotensin II and leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the regulation of blood pressure and fluid balance.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The table below highlights key structural differences between N2-Trityl Olmesartan Acid and other ARBs:

Binding Kinetics and Pharmacological Activity

Olmesartan vs. Telmisartan :

- Olmesartan binds to AT1 receptors with a faster association rate (t₁/₂ = 4.37 ± 0.7 min) compared to Telmisartan (t₁/₂ = 6.87 ± 1.3 min) .

- Olmesartan acts as an inverse agonist, suppressing constitutive AT1 receptor activity, whereas structural derivatives like R239470 (carboxyl group replaced by carbamoyl) lose inverse agonism, becoming neutral antagonists .

Functional Selectivity :

Pharmacokinetic and Clinical Efficacy Comparison

Pharmacokinetic Parameters

Comparative Data Tables

Biologische Aktivität

N2-Trityl Olmesartan Acid (N2-TOA) is a derivative of olmesartan, an angiotensin II receptor blocker (ARB) used primarily for treating hypertension. The biological activity of N2-TOA has garnered attention due to its potential therapeutic applications and the need for understanding its pharmacological properties, particularly in relation to its mechanism of action, efficacy, and safety profile.

Chemical Structure and Synthesis

N2-TOA is characterized by the presence of a trityl group at the nitrogen position N-2 of the tetrazole ring. This structural modification is significant as it influences the compound's pharmacokinetics and biological activity. The synthesis of N2-TOA involves careful control of reaction conditions to ensure the desired regioisomer is obtained, as studies have shown that tritylated intermediates exist predominantly as N-2 regioisomers .

N2-TOA functions similarly to other ARBs by selectively inhibiting the AT1 receptor, which plays a crucial role in the renin-angiotensin system (RAS). By blocking this receptor, N2-TOA prevents vasoconstriction and promotes vasodilation, leading to a decrease in blood pressure. The compound also exhibits anti-inflammatory properties, which may contribute to its therapeutic effects in cardiovascular diseases .

Efficacy in Hypertension Management

Clinical studies have demonstrated that N2-TOA effectively reduces blood pressure in hypertensive models. For instance, experiments involving diabetic Ren-2 rats showed that treatment with N2-TOA led to a significant reduction in blood pressure compared to untreated controls. This effect was associated with improved renal function and reduced markers of inflammation .

Neuroprotective Effects

Emerging research indicates that N2-TOA may possess neuroprotective properties. In models of traumatic brain injury (TBI), administration of N2-TOA resulted in decreased intracranial pressure and reduced brain edema, suggesting a potential role in mitigating secondary brain injury through modulation of the RAS .

Case Study 1: Efficacy in Diabetic Models

In one study, diabetic Ren-2 rats treated with N2-TOA exhibited improved retinal health by reducing acellular capillaries and inflammation markers. This suggests that N2-TOA not only lowers systemic blood pressure but also addresses microvascular complications associated with diabetes .

Case Study 2: Impurity Formation During Synthesis

Research has highlighted challenges in the synthesis of olmesartan derivatives, including the formation of impurities such as N-Alkyl derivatives during acidic conditions. These impurities can affect the purity and efficacy of the final product. Strategies have been developed to minimize these impurities while optimizing yields during synthesis .

Data Summary

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Study 1 | Diabetic Ren-2 Rats | This compound | Reduced retinal acellular capillaries and inflammation |

| Study 2 | TBI Model | This compound | Decreased ICP and brain edema |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.